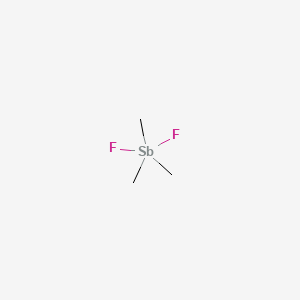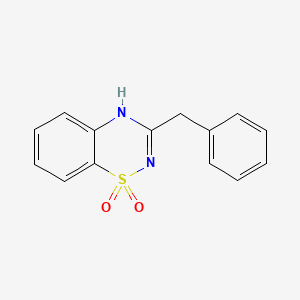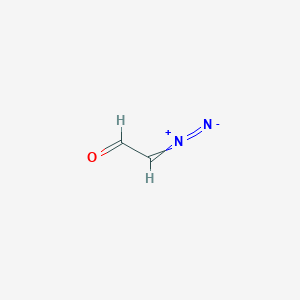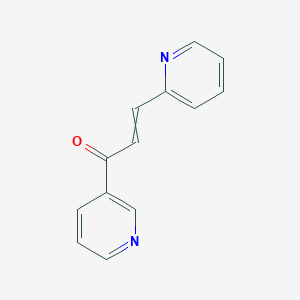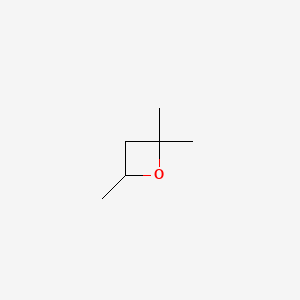
Oxetane, 2,2,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetane, 2,2,4-trimethyl- is a four-membered heterocyclic compound containing an oxygen atom. It is known for its unique structural properties, which include a strained ring system that imparts significant reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its stability and ability to undergo ring-opening reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxetane, 2,2,4-trimethyl- can be achieved through several methods. One common approach involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This method yields oxetane along with by-products such as water, potassium chloride, and potassium acetate . Another method involves the use of vinyl sulfonium ions and secondary or primary alcohols in the presence of a photocatalyst and blue LED light irradiation .
Industrial Production Methods
Industrial production of oxetane, 2,2,4-trimethyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity oxetane suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxetane, 2,2,4-trimethyl- undergoes several types of chemical reactions, including:
Ring-Opening Reactions: These reactions are facilitated by nucleophiles and can lead to the formation of various products depending on the nucleophile used.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Substitution Reactions: Substitution reactions involving oxetane, 2,2,4-trimethyl- typically occur at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Common reagents used in the reactions of oxetane, 2,2,4-trimethyl- include strong bases (e.g., potassium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing agents (e.g., peroxides) . Reaction conditions vary depending on the desired product but often involve elevated temperatures and specific catalysts.
Major Products Formed
The major products formed from the reactions of oxetane, 2,2,4-trimethyl- depend on the type of reaction and reagents used. For example, ring-opening reactions can yield alcohols, amines, or other functionalized compounds .
Aplicaciones Científicas De Investigación
Oxetane, 2,2,4-trimethyl- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its stability and reactivity.
Material Science: The compound is used in the development of new materials with unique properties, such as high strength and flexibility.
Biological Studies: Oxetane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of oxetane, 2,2,4-trimethyl- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects . The specific pathways involved depend on the context of its use, such as in medicinal chemistry or material science .
Comparación Con Compuestos Similares
Oxetane, 2,2,4-trimethyl- can be compared with other similar compounds, such as:
Azetidines: Four-membered rings containing nitrogen instead of oxygen.
Thietanes: Four-membered rings containing sulfur instead of oxygen.
Cyclobutanes: Four-membered rings containing only carbon atoms.
The uniqueness of oxetane, 2,2,4-trimethyl- lies in its oxygen-containing ring, which imparts distinct reactivity and stability compared to its nitrogen, sulfur, and carbon analogs .
Propiedades
Número CAS |
23120-44-7 |
|---|---|
Fórmula molecular |
C6H12O |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
2,2,4-trimethyloxetane |
InChI |
InChI=1S/C6H12O/c1-5-4-6(2,3)7-5/h5H,4H2,1-3H3 |
Clave InChI |
YPGZPXRJCANRNX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


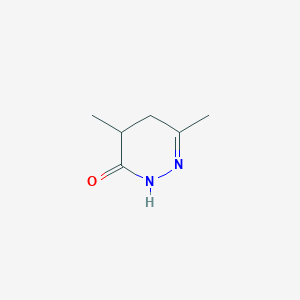
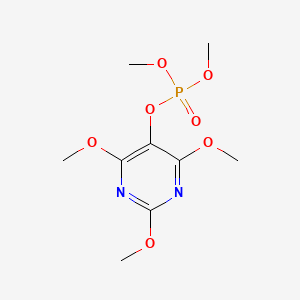
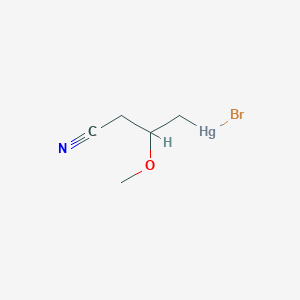
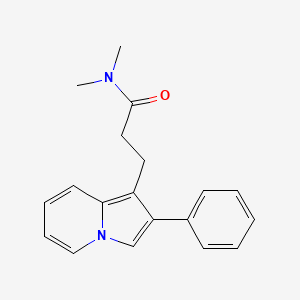
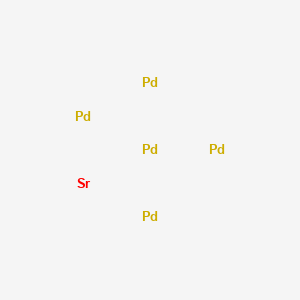

![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)

